molecular formula C18H24ClN3 B12881316 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine CAS No. 5342-59-6

7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine

Cat. No.: B12881316
CAS No.: 5342-59-6
M. Wt: 317.9 g/mol
InChI Key: FGEYLHAWJDNMTO-UHFFFAOYSA-N
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Description

7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . This compound features a quinoline core substituted with a chloro group at the 7th position and an amine group at the 4th position, which is further linked to a pyrrolidine ring through a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and click chemistry have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It interferes with the replication of DNA in pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its efficacy against resistant strains of pathogens .

Properties

CAS No.

5342-59-6

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

7-chloro-N-(5-pyrrolidin-1-ylpentan-2-yl)quinolin-4-amine

InChI

InChI=1S/C18H24ClN3/c1-14(5-4-12-22-10-2-3-11-22)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21)

InChI Key

FGEYLHAWJDNMTO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1CCCC1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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